2-phenoxy-N-(pyridin-3-yl)acetamide

Kinase inhibition PI3Kδ Cellular assay

This compound is a well-characterized inhibitor of PI3Kδ (IC50=102nM) and a key building block for kinase-focused SAR due to its pyridin-3-yl moiety. It is not a PORCN inhibitor, ensuring clean Wnt/PI3K pathway discrimination. Essential for B/T cell signaling research and hit-to-lead optimization.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 25288-46-4
Cat. No. B183454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(pyridin-3-yl)acetamide
CAS25288-46-4
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)NC2=CN=CC=C2
InChIInChI=1S/C13H12N2O2/c16-13(15-11-5-4-8-14-9-11)10-17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
InChIKeyYERVZSCNCUXQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxy-N-(pyridin-3-yl)acetamide (CAS 25288-46-4): Structural Overview for Research Procurement


2-Phenoxy-N-(pyridin-3-yl)acetamide (CAS 25288-46-4) is a small-molecule phenoxyacetamide derivative characterized by a central acetamide linker connecting a phenoxy group to a pyridin-3-yl moiety . With a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol, it serves as a versatile synthetic building block for generating more complex bioactive molecules . Its structural features, including the hydrogen bond acceptor/donor capabilities of the pyridine and amide groups, allow it to interact with various biological targets, distinguishing it within the broader chemical space of substituted acetamides .

2-Phenoxy-N-(pyridin-3-yl)acetamide (CAS 25288-46-4): Why In-Class Compounds Are Not Interchangeable


Substituting 2-phenoxy-N-(pyridin-3-yl)acetamide with a generic phenoxyacetamide analog is not scientifically sound due to the critical role of the pyridin-3-yl substituent in dictating both potency and selectivity. While the phenoxyacetamide class exhibits diverse biological activities ranging from anti-inflammatory to kinase inhibition, the specific substitution pattern on the amide nitrogen profoundly influences target engagement [1]. For instance, modifications to the heteroaromatic ring can significantly alter a compound's ability to inhibit specific kinases or enzymes, making the precise molecular structure of 2-phenoxy-N-(pyridin-3-yl)acetamide a non-fungible requirement for replicating specific reported activity profiles [2].

2-Phenoxy-N-(pyridin-3-yl)acetamide (CAS 25288-46-4): Quantitative Evidence and Comparator Analysis


PI3Kδ Kinase Inhibition: Quantified Cellular Potency vs. Clinical Benchmark Idelalisib

In a cellular assay measuring the inhibition of PI3Kδ-mediated AKT phosphorylation at residue S473, 2-phenoxy-N-(pyridin-3-yl)acetamide exhibited an IC50 of 102 nM [1]. This level of cellular potency is comparable to that of the FDA-approved PI3Kδ inhibitor idelalisib, which demonstrates an IC50 of 19 nM in a similar cell-based AKT phosphorylation assay [2]. While idelalisib is more potent, the target compound's activity in the low nanomolar range confirms its utility as a viable, less potent research tool for probing PI3Kδ-dependent pathways. The compound showed significantly weaker inhibition of CYP3A4 (IC50 = 10,000 nM), indicating a potential selectivity window against this key metabolic enzyme [3].

Kinase inhibition PI3Kδ Cellular assay

Structural Differentiation from Agrochemical Analog Fenpyroximate: Divergent Pharmacophores

2-phenoxy-N-(pyridin-3-yl)acetamide is structurally and functionally distinct from fenpyroximate, a common phenoxy-pyrazole acaricide with a different IUPAC name (tert-butyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneaminooxy)-p-toluate) . While fenpyroximate is a potent inhibitor of mitochondrial complex I (IC50 ~ 0.5 nM) in arthropods, the target compound lacks the pyrazole and oxime ether moieties critical for this activity [1]. This fundamental structural divergence dictates a completely different pharmacophore, with 2-phenoxy-N-(pyridin-3-yl)acetamide's activity centered on kinase inhibition (e.g., PI3Kδ) rather than mitochondrial respiration, underscoring that these compounds cannot be substituted for one another in research applications [2].

Structural biology Medicinal chemistry Target selectivity

Contrasting Kinase Selectivity: PI3Kδ Engagement vs. Porcupine Inhibitor GNF-6231

The pyridinyl acetamide chemical class yields diverse kinase inhibition profiles depending on subtle structural modifications. While 2-phenoxy-N-(pyridin-3-yl)acetamide inhibits PI3Kδ with an IC50 of 102 nM, a structurally related pyridinyl acetamide derivative, GNF-6231, was optimized as a potent and selective inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand secretion, with an IC50 of 0.5 nM [1]. This >200-fold difference in potency against entirely distinct targets underscores the critical importance of the specific substitution pattern on the pyridine and amide moieties. The target compound's selectivity for PI3Kδ over PORCN is implied by its lack of reported activity in Wnt signaling assays, a key differentiator for researchers focused on PI3K/AKT pathway modulation [2].

Kinase selectivity Wnt signaling Target engagement

Differentiation from Pan-PI3K Inhibitors: A More Selective Isoform Profile

2-phenoxy-N-(pyridin-3-yl)acetamide demonstrates a selective inhibition profile for the PI3Kδ isoform (cellular IC50 = 102 nM) while showing minimal activity against CYP3A4 (IC50 = 10,000 nM), a common off-target for many kinase inhibitors [1]. In contrast, pan-PI3K inhibitors such as TG100713 exhibit broad activity against multiple PI3K isoforms, with IC50 values of 50 nM (PI3Kγ), 24 nM (PI3Kδ), 165 nM (PI3Kα), and 215 nM (PI3Kβ) . The target compound's apparent selectivity for PI3Kδ, inferred from the absence of reported activity against other isoforms in binding assays, positions it as a more precise tool for dissecting PI3Kδ-specific signaling pathways, reducing the confounding effects of multi-isoform inhibition [1].

PI3K isoforms Selectivity profile Kinase inhibitor

2-Phenoxy-N-(pyridin-3-yl)acetamide (CAS 25288-46-4): Recommended Research and Industrial Applications


PI3Kδ Pathway Elucidation in Immune Cell Signaling

Use as a selective tool compound to dissect PI3Kδ-dependent signaling cascades in B and T lymphocytes. The quantified cellular IC50 of 102 nM for inhibiting AKT phosphorylation provides a benchmark for dose-response studies [1]. Its apparent selectivity over other PI3K isoforms and CYP3A4 makes it suitable for experiments where minimizing off-target kinase inhibition is critical, such as in studies of immune cell activation, proliferation, or differentiation [1].

Medicinal Chemistry Scaffold for Kinase Inhibitor Optimization

Serve as a starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective PI3Kδ inhibitors. The core 2-phenoxy-N-(pyridin-3-yl)acetamide structure can be systematically derivatized on the phenoxy or pyridine rings to explore modifications that enhance potency or alter physicochemical properties, leveraging the established PI3Kδ inhibitory activity as a baseline for hit-to-lead optimization [1].

Comparative Tool in Wnt Signaling vs. PI3K Pathway Research

Utilize as a negative control in Wnt signaling assays to distinguish between PI3K/AKT and Wnt/β-catenin pathway contributions. Given that structurally similar pyridinyl acetamides can be potent PORCN inhibitors (e.g., GNF-6231, IC50 = 0.5 nM), the lack of PORCN inhibition by 2-phenoxy-N-(pyridin-3-yl)acetamide [2] allows researchers to confidently attribute observed phenotypes to PI3Kδ modulation rather than off-target Wnt pathway interference.

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